molecular formula C8H14N2O B11719480 1,2-Diazaspiro[4.5]decan-3-one

1,2-Diazaspiro[4.5]decan-3-one

Cat. No.: B11719480
M. Wt: 154.21 g/mol
InChI Key: NNFXHNCYQVSTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diazaspiro[45]decan-3-one is a heterocyclic compound characterized by a spirocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean–Stark trap to remove water . The reaction mixture is then purified by column chromatography to isolate the desired product in yields ranging from 27% to 60% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-Diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

1,2-Diazaspiro[4.5]decan-3-one has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

1,2-Diazaspiro[4.5]decan-3-one can be compared with other spirocyclic compounds such as:

These comparisons highlight the unique properties of this compound, particularly its nitrogen-based spirocyclic structure and its diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1,2-diazaspiro[4.5]decan-3-one

InChI

InChI=1S/C8H14N2O/c11-7-6-8(10-9-7)4-2-1-3-5-8/h10H,1-6H2,(H,9,11)

InChI Key

NNFXHNCYQVSTPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.